1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUSUBCENUYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the Pyridinylmethylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Pyridine derivative + Brominated compound | Base (e.g., NaOH), solvent (e.g., ethanol) |
| 2 | Cyclization | Intermediate + Acid catalyst | Heat, reflux |
| 3 | Purification | Crystallization or chromatography | Solvent-based purification |
Medicinal Chemistry
1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione has shown potential as a lead compound in drug development due to its structural features that allow for interactions with various biological targets.
Case Study: Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it induces apoptosis through the modulation of specific signaling pathways associated with cell growth and survival.
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects: In vivo models indicate a reduction in inflammatory markers when treated with the compound.
Data Table: Biological Activity Results
| Activity Type | Test Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 15 |
| Antimicrobial | E. coli | 12 |
| Anti-inflammatory | RAW264.7 (Macrophages) | 20 |
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at positions 1 and 3:
| Compound | Position 1 Substituent | Position 3 Substituent | Key Structural Features |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione | 4-Bromophenyl | Pyridin-3-ylmethylamino | Bromine (electron-withdrawing), pyridine (aromatic) |
| 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (5d) | 4-Acetylphenyl | 4-Bromophenyloxy | Acetyl group (electron-withdrawing), bromophenoxy |
| 3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (2e) | 4-Methoxyphenyl | Hexadecylthio | Methoxy (electron-donating), long alkylthio chain |
| 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) | 2-Pyridinyl | Cyclohexyl | Pyridine ring, flexible cyclohexyl group |
- Aromatic vs. Aliphatic Substituents: Pyridin-3-ylmethylamino (target compound) may improve solubility and receptor affinity compared to purely aliphatic groups (e.g., hexadecylthio in 2e) .
Anticonvulsant Activity:
- Pyridine-Substituted Analogs : 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) showed potent activity in the scPTZ test (ED₅₀ = 30 mg/kg), attributed to the pyridine ring’s role in receptor interactions . The target compound’s pyridin-3-ylmethyl group may similarly enhance anticonvulsant efficacy.
- Linker Influence: Derivatives with methylene linkers (e.g., 3–9 in ) exhibit better activity than acetamide-linked analogs, suggesting the target compound’s rigid pyridine-methylamino linker could optimize binding .
Enzyme Inhibition:
- GABA-Transaminase (GABA-T) : Compound 5d (1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) inhibited GABA-T with IC₅₀ = 100.5 μM, outperforming vigabatrin (reference drug) . The target compound’s bromophenyl group may similarly enhance enzyme interaction.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a bromophenyl group and a pyridin-3-ylmethyl amino group attached to a pyrrolidine-2,5-dione core. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the structure increases binding affinity, thereby influencing various biochemical pathways. Notably, compounds in this class have shown enzyme inhibition properties and receptor binding capabilities, making them candidates for therapeutic applications.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on various enzymes. For example:
- Human Placental Aromatase (AR) : Compounds have shown IC50 values indicating potent inhibition (e.g., IC50 = 23.8 µM for certain derivatives) .
- 17 Alpha-Hydroxylase/17,20-Lyase (P450(17) alpha) : Similar compounds demonstrated comparable inhibitory activity (IC50 = 18.5 µM) .
Receptor Binding
Studies have identified the compound's affinity for serotonin receptors:
- 5-HT1A Receptor : Compounds derived from this structure were found to be effective ligands for the 5-HT1A receptor, with significant binding affinities confirmed through both biological assays and computer docking simulations .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrrolidine derivatives and evaluated their biological activities against aromatase and P450(17) alpha. The findings highlighted the potential of these compounds as lead candidates for drug development targeting hormonal pathways .
- Serotonin Transporter Interaction : Another study focused on the interaction of synthesized compounds with serotonin transporters (SERT), confirming their role as ligands that could modulate serotonin levels in the brain, thus having implications for mood disorders .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione?
The synthesis typically involves cyclization of acyclic precursors to form the pyrrolidine-2,5-dione core, followed by substitution reactions. For example:
- Cyclization : Maleic anhydride derivatives or cyclic ketones are used to construct the pyrrolidine ring under acidic/basic conditions .
- Substitution : The 4-bromophenyl group is introduced via electrophilic aromatic substitution, while the (pyridin-3-ylmethyl)amino group is added via nucleophilic substitution or reductive amination .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For instance, sodium borohydride in methanol is effective for reductions, while benzyl halides require NaOH as a base .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, aromatic protons (7.3–8.4 ppm) and pyrrolidine ring protons (3.3–5.1 ppm) are diagnostic .
- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
- HRMS : Precise molecular weight confirmation (e.g., m/z 449.3226 for a related compound) .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition : IC values against targets like GABA-transaminase (e.g., 5.2–160.4 µM in fluorometric assays) .
- Cell-Based Assays : Anticancer activity via MTT assays or ion channel modulation (e.g., voltage-sensitive sodium/calcium channels) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, improving enzyme inhibition (e.g., IC = 23.8 µM against aromatase vs. 20.0 µM for aminoglutethimide) .
- Pyridine Moieties : Increase solubility and CNS penetration, critical for anticonvulsant activity (e.g., 6 Hz seizure model efficacy surpassing valproic acid) .
- Data-Driven Design : QSAR studies highlight nitro/hydroxy groups improving anti-Alzheimer activity (pIC = 3.124 vs. 2.764 for donepezil) .
Q. How to resolve contradictions in biological data across studies?
- Assay Variability : GABA-transaminase IC values range from 5.2–160.4 µM due to fluorometric vs. radiometric methods .
- Species Differences : Rodent vs. human enzyme isoform selectivity (e.g., CYP3A4 inhibition in vitro may not translate in vivo) .
- Dose-Response Curves : Use nonlinear regression to validate potency thresholds (e.g., MES vs. scPTZ seizure models) .
Q. What mechanistic insights explain its anticonvulsant activity?
- Ion Channel Modulation : Blocks neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, reducing seizure propagation .
- GABAergic Effects : Inhibits GABA-transaminase, elevating synaptic GABA levels (IC = 5.2 µM vs. 6.2 µM for vigabatrin analogs) .
- Metabolic Stability : Low CYP3A4 inhibition reduces drug-drug interaction risks .
Q. How to design multi-target derivatives for neurodegenerative diseases?
- Dual-Action Scaffolds : Combine pyrrolidine-2,5-dione with arylpiperazine moieties for 5-HT/SERT affinity (e.g., indole derivatives with K < 50 nM) .
- Fluorescent Probes : Xanthene or azetidine modifications enable imaging (e.g., fluorescent tracking in Mycobacterium tuberculosis studies) .
Methodological Recommendations
- Synthetic Challenges : Use anhydrous conditions for moisture-sensitive intermediates (e.g., pyridinylmethylamine) .
- Analytical Validation : Pair NMR with HRMS to confirm regioisomeric purity .
- Biological Assays : Include positive controls (e.g., vigabatrin for GABA-T) and validate enzyme sources (recombinant vs. tissue-derived) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
